

An In-depth Technical Guide to the Synthesis and Characterization of Tricreatine Citrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **tricreatine citrate**, a salt composed of three creatine molecules and one citric acid molecule. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties and analytical methodologies related to this compound.

Introduction

Creatine is a naturally occurring nitrogenous organic acid that plays a crucial role in cellular energy homeostasis, primarily in muscle and brain tissue. It facilitates the recycling of adenosine triphosphate (ATP) through the phosphocreatine system.[1] **Tricreatine citrate** is a salt form of creatine that is synthesized to potentially enhance solubility and stability compared to creatine monohydrate. This guide details a reproducible synthesis method and a suite of analytical techniques for the thorough characterization of the resulting compound.

Synthesis of Tricreatine Citrate

The synthesis of **tricreatine citrate** involves the reaction of creatine monohydrate with anhydrous citric acid in a 3:1 molar ratio in an anhydrous methanol solvent.

Experimental Protocol

Materials:



- Creatine Monohydrate
- Anhydrous Citric Acid
- Anhydrous Methanol

Equipment:

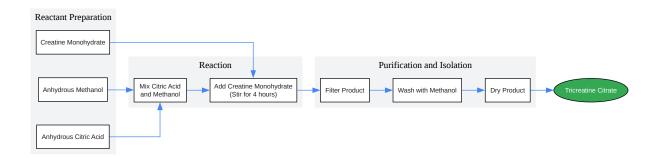
- · Glass reactor with stirring mechanism
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven

Procedure:[2]

- Charge a clean reactor with 5 liters of anhydrous methanol.
- With continuous stirring, add 500 grams (2.6 moles) of anhydrous citric acid to the methanol.
- Stir the resulting mixture for 30 minutes to ensure complete dissolution of the citric acid.
- Add 1163 grams (7.8 moles) of creatine monohydrate to the citric acid/methanol mixture.
- Continue stirring the mixture for approximately four hours at ambient temperature.
- After the reaction period, filter the resulting solid product.
- Wash the filtered product with anhydrous methanol to remove any unreacted starting materials or byproducts.
- Dry the final product in an oven at a controlled temperature.

Synthesis Workflow Diagram





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Caption: Synthesis workflow for tricreatine citrate.

Characterization of Tricreatine Citrate

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized **tricreatine citrate**.

Physicochemical Properties

Property	- Value	Reference
Molecular Formula	C18H35N9O13	[3]
Molecular Weight	585.5 g/mol	[3]
Appearance	White crystalline powder	
Melting Point	Approximately 154 °C	[2]
Creatine Content	Approximately 67.2%	[2]

Experimental Protocols for Characterization

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy



- Objective: To confirm the presence of both creatine and citrate moieties and their stoichiometric ratio.
- Instrumentation: 400 MHz NMR Spectrometer.
- Sample Preparation: Dissolve 10-20 mg of **tricreatine citrate** in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- 1H NMR Parameters:
 - Pulse Program: Standard proton acquisition.
 - Number of Scans: 16
 - Relaxation Delay: 2.0 s
 - Spectral Width: 0-12 ppm
- Expected Chemical Shifts (δ, ppm) in DMSO-d₆:
 - o Creatine:
 - ~3.0 ppm (singlet, 3H, -N-CH₃)
 - ~3.8 ppm (singlet, 2H, -CH₂-COOH)
 - · Citric Acid:
 - ~2.5-2.7 ppm (doublet of doublets, 4H, -CH₂- of citrate)
- 3.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
- Objective: To identify the functional groups present in tricreatine citrate.
- Instrumentation: FTIR Spectrometer.
- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of tricreatine citrate with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.[4]



FTIR Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

- Expected Characteristic Absorption Bands (cm⁻¹):
 - Creatine:
 - ~3300-3100 (N-H stretching)
 - ~1680-1640 (C=O stretching of carboxylic acid and C=N stretching of guanidinium group)
 - · Citric Acid:
 - ~3500-3200 (O-H stretching of hydroxyl and carboxylic acid groups)
 - ~1730-1700 (C=O stretching of carboxylic acid)
- 3.2.3 High-Performance Liquid Chromatography (HPLC)
- Objective: To determine the purity of **tricreatine citrate** and quantify the creatine content.
- Instrumentation: HPLC system with a UV detector.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm).[5]
 - Mobile Phase: Isocratic elution with a mixture of 95% aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and 5% acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 210 nm.[6]



- Injection Volume: 10 μL.
- Sample Preparation: Prepare a stock solution of tricreatine citrate in the mobile phase at a concentration of 1 mg/mL. Prepare a series of calibration standards of creatine monohydrate.

3.2.4 Mass Spectrometry (MS)

- Objective: To confirm the molecular weight of the tricreatine citrate ion pair and its constituent components.
- Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
- MS Parameters (Positive Ion Mode):
 - Ionization Mode: ESI+.
 - o Capillary Voltage: 3.5 kV.
 - Cone Voltage: 30 V.
 - Source Temperature: 120 °C.
 - Desolvation Temperature: 350 °C.
- Expected m/z Values:
 - Creatine: [M+H]+ = 132.08
 - Citric Acid (in negative mode): [M-H]⁻ = 191.02

Biological Context: The Phosphocreatine Energy Shuttle

While specific signaling pathways for **tricreatine citrate** are not distinctly characterized from other forms of creatine, its biological action is understood through the well-established phosphocreatine energy shuttle. This system is vital for maintaining ATP homeostasis in cells with high and fluctuating energy demands.



Mechanism of Action

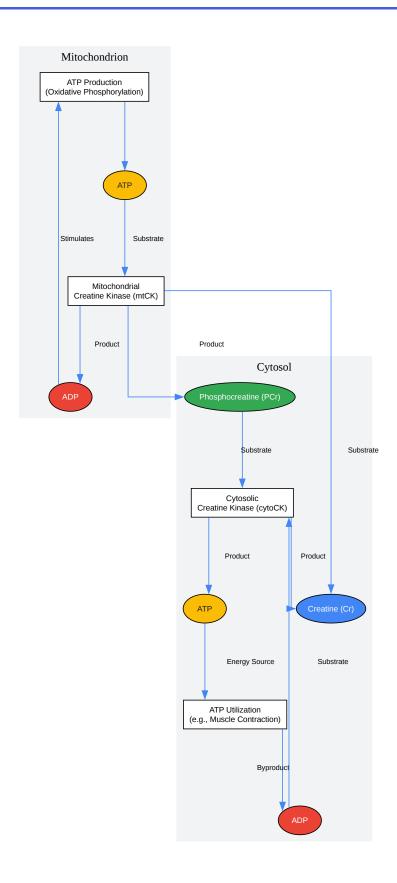
Creatine is taken up by cells and phosphorylated by creatine kinase (CK) to form phosphocreatine. This high-energy phosphate compound acts as a temporal and spatial energy buffer.[7] In the mitochondria, mitochondrial CK (mtCK) utilizes newly synthesized ATP to produce phosphocreatine. Phosphocreatine then diffuses to sites of high energy consumption, such as the myofibrils in muscle cells, where cytosolic CK transfers the phosphate group back to ADP to rapidly regenerate ATP.[8]

Creatine and AMPK Signaling

Creatine metabolism is also linked to the AMP-activated protein kinase (AMPK) signaling pathway, a master regulator of cellular energy homeostasis.[9] An increased phosphocreatine/creatine ratio can inhibit AMPK activation, while a decrease can lead to its activation.[10] Activated AMPK stimulates catabolic pathways that generate ATP and inhibits anabolic pathways that consume ATP, thereby restoring cellular energy balance.[11]

Signaling Pathway Diagram





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Caption: The Phosphocreatine Energy Shuttle.



Conclusion

This technical guide provides a foundational framework for the synthesis and comprehensive characterization of **tricreatine citrate**. The detailed protocols for synthesis and analytical characterization using NMR, FTIR, HPLC, and MS offer a robust methodology for researchers. The elucidation of its role within the context of the phosphocreatine energy shuttle provides the necessary biological framework for further investigation into its potential applications in drug development and nutritional science.

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